molecular formula C13H13BrN2O2 B1399505 Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate CAS No. 869568-12-7

Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate

Cat. No. B1399505
CAS RN: 869568-12-7
M. Wt: 309.16 g/mol
InChI Key: NYEZJYVJMVPDTJ-UHFFFAOYSA-N
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Description

“Ethyl 4-bromophenylacetate” is a chemical compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a monoisotopic mass of 241.994232 Da . It’s a clear colorless to pale yellow liquid .


Synthesis Analysis

The synthesis of a similar compound, “Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate”, was achieved by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate . The molecular structure was determined by 1H NMR, 13C NMR, IR spectra, elemental analysis, and the crystal structure was determined by single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-bromophenylacetate” can be represented by the formula CHBrO . The structure of “Ethyl 4-(4-bromophenyl)butanoate” is represented by the formula CHBrO .


Physical And Chemical Properties Analysis

“Ethyl 4-bromophenylacetate” has a boiling point of 285.1±15.0 °C at 760 mmHg, a vapour pressure of 0.0±0.6 mmHg at 25°C, an enthalpy of vaporization of 52.4±3.0 kJ/mol, and a flash point of 126.2±20.4 °C .

Scientific Research Applications

  • Synthesis of Heterocycles : This compound has been used as a building block in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. The aryl radicals generated from this compound undergo intramolecular homolytic aromatic substitution onto azole rings, contributing to the synthesis of new compounds (Allin et al., 2005).

  • Crystallographic Analysis : Research has involved the study of hydrogen-bonded supramolecular structures in compounds related to Ethyl 4-(4-bromophenyl)-1-methyl-1H-imidazole-2-carboxylate, contributing valuable insights into molecular interactions and crystal structures (Costa et al., 2007).

  • Hydrolysis and Crystallization Studies : It has been used in the study of hydrolysis reactions leading to the formation of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate, thereby providing insights into molecular and crystal structures of such compounds (Wu, Liu, & Ng, 2005).

  • Synthesis of Pharmaceutical Intermediates : This chemical has been utilized in the synthesis of key intermediates of pharmaceuticals, demonstrating its importance in drug development processes. For instance, it has been used in the synthesis of Olmesartan intermediates (Shen Zheng-rong, 2007).

  • Catalysis and Synthesis of Quinoline Derivatives : It plays a role in the synthesis of quinoline derivatives using Bronsted acidic ionic liquid catalysts, highlighting its utility in organic synthesis and catalysis (Khaligh, 2014).

  • Cyano-Substituted Imidazoles Synthesis : It has been used in the synthesis of cyano-substituted imidazoles, providing a basis for the development of novel compounds with potential applications in various fields (Wall, Schubert, & IlligCarl, 2008).

Safety and Hazards

The safety data sheet for “Ethyl 4-bromophenylacetate” indicates that it is harmful if swallowed and causes serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(4-bromophenyl)-1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-15-11(8-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEZJYVJMVPDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-bromophenyl)-1-methyl-1h-imidazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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